2-(4-Bromomethylphenyl)pyridine
Overview
Description
2-(4-Bromomethylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN. It is a colorless to light yellow solid that dissolves in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Bromomethylphenyl)pyridine typically involves the reaction of 4-bromomethylbenzene with pyridine in a suitable reaction solvent. The reaction is generally carried out at room temperature, but the reaction time can be relatively long .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromomethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(4-Bromomethylphenyl)pyridine has several scientific research applications, including:
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromomethylphenyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group is replaced by a nucleophile, forming a new bond. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloromethylphenyl)pyridine
- 2-(4-Methylphenyl)pyridine
- 2-(4-Fluoromethylphenyl)pyridine
Uniqueness
2-(4-Bromomethylphenyl)pyridine is unique due to the presence of the bromomethyl group, which makes it highly reactive in substitution and coupling reactions.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257907-04-3 | |
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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